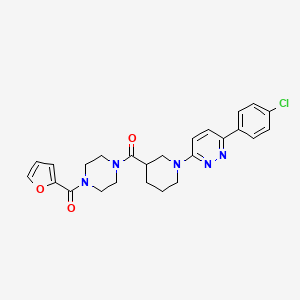

![molecular formula C10H17ClF3N B2723772 4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride CAS No. 2445791-81-9](/img/structure/B2723772.png)

4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

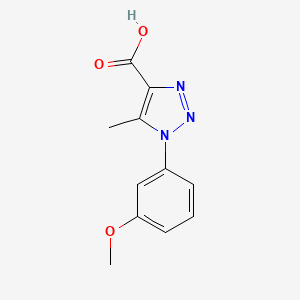

“4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride” is a chemical compound with the molecular formula C10H16F3N . It is used in pharmaceutical testing . The compound is a part of the heterocyclic building blocks .

Molecular Structure Analysis

The molecular structure of “4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride” is represented by the formula C10H16F3N . The average mass of the molecule is 207.236 Da, and the monoisotopic mass is 207.123489 Da .Physical And Chemical Properties Analysis

The compound “4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride” is a solid at room temperature . It has a melting point of 155-159 °C . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The structural characterization of 4-piperidinecarboxylic acid hydrochloride, a related compound, has been detailed through X-ray diffraction, calculations, and FTIR spectrum analysis, highlighting its molecular geometry and hydrogen bonding interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

- A series of 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides and related compounds were synthesized and identified as a novel class of cytotoxic and anticancer agents, illustrating the potential therapeutic applications of such compounds (Dimmock et al., 1998).

Chemical Properties and Reactions

- The use of trifluoromethanesulfonic (triflic) acid as a catalyst for cyclization reactions involving homoallylic sulfonamides to pyrrolidines demonstrates the versatility of similar compounds in synthesizing polycyclic systems (Haskins & Knight, 2002).

- Investigations into the synthesis of 2,4,5-trisubstituted piperidines through carbonyl ene and Prins cyclisations underline the methodological advancements in generating structurally complex piperidines (Cariou, Kariuki, & Snaith, 2006).

Potential Therapeutic Applications

- The synthesis and anti-leukemia activity mensuration of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, including a study on their structure and potential bioactivity against leukemia, highlight the therapeutic value of these compounds in medical research (Yang et al., 2009).

Methodological Advancements in Drug Discovery

- 3-((Hetera)cyclobutyl)azetidines, serving as analogues of piperidine, piperazine, and morpholine, were designed and synthesized, showcasing their utility as advanced building blocks for drug discovery, emphasizing the continuous search for novel compounds that can serve as key components in the development of new drugs (Feskov et al., 2019).

Safety and Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Eigenschaften

IUPAC Name |

4-[1-(trifluoromethyl)cyclobutyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3N.ClH/c11-10(12,13)9(4-1-5-9)8-2-6-14-7-3-8;/h8,14H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQVALLCZGKOHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2CCNCC2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2723689.png)

![(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one](/img/structure/B2723692.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide](/img/structure/B2723697.png)

![4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723700.png)

![1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(pyrrolidin-1-yl)ethanone](/img/structure/B2723701.png)

![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2723705.png)

![methyl 2-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2723707.png)

![6-ethyl 3-methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723709.png)